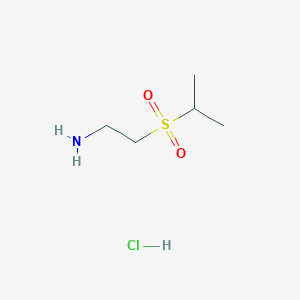

2-(Isopropylsulfonyl)ethanamine hydrochloride

CAS No.: 614753-55-8

Cat. No.: VC3374948

Molecular Formula: C5H14ClNO2S

Molecular Weight: 187.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 614753-55-8 |

|---|---|

| Molecular Formula | C5H14ClNO2S |

| Molecular Weight | 187.69 g/mol |

| IUPAC Name | 2-propan-2-ylsulfonylethanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H13NO2S.ClH/c1-5(2)9(7,8)4-3-6;/h5H,3-4,6H2,1-2H3;1H |

| Standard InChI Key | DHFKENKHVSIOCO-UHFFFAOYSA-N |

| SMILES | CC(C)S(=O)(=O)CCN.Cl |

| Canonical SMILES | CC(C)S(=O)(=O)CCN.Cl |

Introduction

Chemical Properties and Structure

Physical Properties

2-(Isopropylsulfonyl)ethanamine hydrochloride possesses specific physical and chemical characteristics that contribute to its utility in various applications. The compound has well-defined molecular properties, as detailed in Table 1.

| Property | Value |

|---|---|

| CAS Number | 614753-55-8 |

| Molecular Formula | C5H14ClNO2S |

| Molecular Weight | 187.69 g/mol |

| Parent Compound | 2-(Isopropylsulfonyl)ethanamine (CID 22017749) |

| Creation Date in PubChem | 2011-03-28 |

Table 1: Physical properties of 2-(Isopropylsulfonyl)ethanamine hydrochloride

The hydrochloride salt form enhances the compound's solubility and stability in aqueous environments, making it particularly suitable for various applications in organic synthesis and medicinal chemistry. This improved solubility profile facilitates its incorporation into diverse reaction systems and formulations.

Structural Features

The structure of 2-(Isopropylsulfonyl)ethanamine hydrochloride is characterized by an ethanamine group linked to an isopropylsulfonyl moiety. This arrangement creates a molecule with multiple functional sites that contribute to its chemical versatility. The compound features:

-

A primary amine group (-NH2) at the terminus of the ethane chain

-

A sulfonyl group (-SO2-) connecting the ethane chain to the isopropyl group

-

An isopropyl group (-(CH3)2CH) attached to the sulfonyl moiety

-

Hydrochloride salt formation (HCl)

This structural configuration provides the compound with distinct chemical reactivity patterns that make it valuable in various synthetic pathways. The presence of the sulfonyl group enables efficient protection of amines and other reactive functional groups, facilitating controlled reactions and enhancing product yields in complex synthetic routes .

Synthesis and Preparation

The synthesis of 2-(Isopropylsulfonyl)ethanamine hydrochloride involves a well-established chemical pathway that ensures product purity and stability. The typical synthesis route consists of a two-step process:

-

Initial reaction of isopropylsulfonyl chloride with ethanamine in the presence of a base

-

Subsequent neutralization with hydrochloric acid to form the hydrochloride salt

This synthetic approach can be represented as follows:

Isopropylsulfonyl chloride + Ethanamine → 2-(Isopropylsulfonyl)ethanamine (in basic conditions)

2-(Isopropylsulfonyl)ethanamine + HCl → 2-(Isopropylsulfonyl)ethanamine hydrochloride

The formation of the hydrochloride salt significantly enhances the compound's solubility and stability in aqueous environments, making it suitable for various applications in organic synthesis and medicinal chemistry. This salt formation also improves handling characteristics and shelf stability, which are important considerations for both research and industrial settings.

Applications in Research and Industry

Pharmaceutical Applications

2-(Isopropylsulfonyl)ethanamine hydrochloride demonstrates significant potential in pharmaceutical research and development due to its unique structural features and reactivity profile. The compound's specific combination of functional groups confers distinct chemical reactivity and potential biological activity, making it valuable in drug discovery and development pipelines.

Research indicates that derivatives of sulfonamides, including compounds structurally related to 2-(Isopropylsulfonyl)ethanamine hydrochloride, often exhibit inhibitory effects on various enzymes. These include enzymes involved in bacterial growth and cancer cell proliferation. The structural modification potential of the sulfonamide moiety presents opportunities for enhancing potency against specific targets, including protein kinases that play crucial roles in cellular signaling pathways.

Additionally, the compound serves as an essential building block in the construction of pharmaceutical intermediates. Its unique structure permits selective functionalization and modification, enabling researchers to develop novel therapeutic candidates with specific pharmacological profiles .

Applications in Chemical Synthesis

In organic synthesis, 2-(Isopropylsulfonyl)ethanamine hydrochloride functions as a versatile building block for the creation of complex molecular structures. Its utility in synthetic chemistry stems from several key attributes:

-

The compound facilitates selective functionalization and modification of target molecules

-

Its functional groups enable protection strategies during multi-step syntheses

-

It serves as a precursor for diverse chemical entities with tailored properties

The excellent stability and compatibility of 2-(Isopropylsulfonyl)ethanamine hydrochloride with a wide range of solvents and reaction conditions make it a preferred choice for numerous synthetic routes . Beyond pharmaceuticals, its applications extend to the development of agrochemicals and fine chemicals, demonstrating its broad significance across multiple chemical industries .

Chemical Reactivity

2-(Isopropylsulfonyl)ethanamine hydrochloride displays chemical reactivity patterns typical of compounds containing amine and sulfonamide functional groups. This reactivity profile is primarily governed by two key functional sites:

Amine Group Reactivity

The primary amine terminus serves as a nucleophilic center that can participate in various transformations:

-

Alkylation reactions with alkyl halides and related electrophiles

-

Acylation reactions with acyl chlorides, anhydrides, and activated esters

-

Nucleophilic substitution reactions

-

Condensation reactions with carbonyl compounds

Sulfonyl Group Reactivity

The sulfonyl moiety contributes to the compound's chemical behavior through:

-

Acting as an electron-withdrawing group that influences adjacent reactive centers

-

Participating in nucleophilic substitution reactions under specific conditions

-

Providing protection for the amine functionality in complex synthetic sequences

-

Enabling controlled reactivity patterns in multi-step syntheses

The combination of these reactivity patterns makes 2-(Isopropylsulfonyl)ethanamine hydrochloride particularly valuable in designing synthetic routes for complex molecules. The presence of the sulfonyl group enables efficient protection of amines and other reactive functional groups, facilitating controlled reactions and enhancing product yields .

Research Findings and Developments

The research landscape surrounding 2-(Isopropylsulfonyl)ethanamine hydrochloride continues to evolve, with studies exploring its potential applications across multiple domains. While specific research findings on this exact compound are somewhat limited in the available literature, investigations into structurally related compounds provide insights into its potential utility.

Derivatives of sulfonamides, including compounds with structural similarities to 2-(Isopropylsulfonyl)ethanamine hydrochloride, have demonstrated promise in several research areas:

-

Enzyme inhibition studies, particularly targeting proteins involved in disease pathways

-

Development of synthetic methodologies that utilize the compound's functional groups

-

Investigation of structure-activity relationships to enhance biological efficacy

-

Exploration of novel reaction pathways and synthetic applications

The compound's excellent stability and compatibility with various reaction conditions highlight its significance in organic synthesis, demonstrating its pivotal role in the efficient and reliable construction of intricate molecular structures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume